An In-Depth Technical Guide to the Molecular Weight and Formula of Pyrazole-Pyrrolidine Derivatives
An In-Depth Technical Guide to the Molecular Weight and Formula of Pyrazole-Pyrrolidine Derivatives
Introduction: The Convergence of Two Pharmacophores
In the landscape of medicinal chemistry, the fusion of distinct heterocyclic scaffolds often leads to novel molecular entities with synergistic or entirely new pharmacological profiles. This guide focuses on a particularly compelling class of such hybrids: pyrazole-pyrrolidine derivatives. The pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a well-established pharmacophore found in numerous FDA-approved drugs, including the anti-inflammatory agent celecoxib and the anti-obesity drug rimonabant.[1][2] Its structural versatility and ability to engage in various biological interactions have made it a cornerstone of drug design.[3]
The pyrrolidine ring, a saturated five-membered nitrogen-containing heterocycle, is also a prevalent motif in natural products and synthetic drugs. Its three-dimensional structure provides a flexible yet constrained scaffold that can be functionalized to interact with biological targets with high specificity. When these two moieties are covalently linked, the resulting pyrazole-pyrrolidine derivatives present a unique chemical space for exploration by researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the core principles for determining the molecular formula and weight of these derivatives. It moves beyond a simple recitation of data, explaining the causality behind the analytical choices and providing a framework for the robust characterization of these promising compounds.
Core Structural Elucidation: A Self-Validating Analytical Workflow
The definitive identification of a newly synthesized pyrazole-pyrrolidine derivative hinges on a multi-pronged analytical approach. The goal is not merely to obtain a mass value but to build an unassailable case for a specific molecular structure, from which the exact formula and molecular weight are derived. This process is inherently self-validating, with each technique providing a piece of the puzzle that must be consistent with the others.
The primary tools for this endeavor are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy, often supplemented by elemental analysis for ultimate confirmation.
Mass Spectrometry: The Definitive Molecular Weight
Mass spectrometry is the most direct method for determining the molecular weight of a compound. For pyrazole-pyrrolidine derivatives, soft ionization techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are typically employed to minimize fragmentation and ensure the observation of the molecular ion.
The key piece of data is the molecular ion peak (often observed as [M+H]⁺ in positive ion mode or [M-H]⁻ in negative ion mode). High-Resolution Mass Spectrometry (HRMS) is particularly powerful, as it can measure the mass-to-charge ratio (m/z) to four or more decimal places. This high precision allows for the calculation of a unique elemental composition, effectively confirming the molecular formula against all other possibilities within a given mass tolerance. For instance, the presence of bromine in a structure would be indicated by a characteristic isotopic pattern of two peaks of nearly equal intensity separated by 2 Da.[4]
NMR Spectroscopy: Mapping the Atomic Connectivity
While MS provides the total mass, NMR spectroscopy (both ¹H and ¹³C) provides the constitutional framework, confirming that the atoms are connected in the proposed manner. It is this structural confirmation that validates the molecular formula derived from HRMS.
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¹H NMR: This technique provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For a pyrazole-pyrrolidine derivative, one would expect to see characteristic signals for the aromatic protons on the pyrazole ring, as well as signals for the aliphatic protons of the pyrrolidine ring.[5] The splitting patterns (e.g., doublets, triplets) and coupling constants (J-values) are critical for establishing which protons are adjacent to one another.[6]
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¹³C NMR: This provides a count of the unique carbon atoms in the molecule and information about their electronic environment (e.g., aromatic, aliphatic, carbonyl). The number of signals must match the number of unique carbons in the proposed molecular formula.[7]
By integrating the data from both MS and NMR, a scientist can be highly confident in both the molecular weight and the precise chemical formula of a pyrazole-pyrrolidine derivative.
Diagram: Workflow for Synthesis and Structural Characterization
The following diagram outlines the logical flow from chemical synthesis to the definitive structural confirmation of a pyrazole-pyrrolidine derivative.
Caption: General workflow for the synthesis and structural validation of pyrazole-pyrrolidine derivatives.
Representative Pyrazole-Pyrrolidine Derivatives: Formula and Molecular Weight
The structural diversity of this class of compounds is vast. The following table summarizes the molecular formula and weight for a selection of representative pyrazole-pyrrolidine derivatives, illustrating the range of possible substitutions.
| Compound Name/Identifier | Molecular Formula | Molecular Weight ( g/mol ) | Source |
| 1-(Pyrrolidin-3-yl)-1H-pyrazole | C₇H₁₁N₃ | 137.18 | [8][9][10][11] |
| (R)-1-(Pyrrolidin-3-yl)-1H-pyrazole hydrochloride | C₇H₁₂ClN₃ | 173.64 | [2] |
| 5-[1-(2-phenylethyl)pyrrolidin-2-yl]-1H-pyrazole | C₁₅H₁₉N₃ | 241.33 | [1] |
| (3R,4S)-3-(3,5-Dimethyl-1H-pyrazole-1-carbonyl)-4-phenylpyrrolidin-2-one | C₁₈H₁₉N₃O₂ | 325.37 (Calculated) | See Ref.[12] for synthesis |
| (4R,5R)-5-(3,5-Dimethyl-1H-pyrazole-1-carbonyl)-4-phenylpyrrolidin-2-one | C₁₈H₁₉N₃O₂ | 325.37 (Calculated) | See Ref.[12] for synthesis |
Experimental Protocols
The following sections provide generalized, yet detailed, methodologies for the synthesis and characterization of these compounds, grounded in established laboratory practices.[5][7]
Protocol 1: General Synthesis of 1,3,5-Substituted Pyrazoles via Cyclocondensation
This protocol describes a common and versatile method for synthesizing the pyrazole core, which can be adapted for precursors containing a pyrrolidine moiety. The foundational reaction involves the condensation of a β-dicarbonyl compound with a hydrazine derivative.[4][6]
Rationale: The reaction proceeds via nucleophilic attack of the hydrazine onto the carbonyl carbons, followed by an intramolecular cyclization and dehydration to form the stable aromatic pyrazole ring. Using a substituted hydrazine (e.g., phenylhydrazine) allows for direct installation of a substituent at the N-1 position of the pyrazole.
Step-by-Step Methodology:
-
Reactant Preparation: Dissolve the β-dicarbonyl compound (1.0 eq) in a suitable solvent such as ethanol or glacial acetic acid.
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Hydrazine Addition: Add the substituted hydrazine hydrochloride (1.1 eq) to the solution. If the free base is used, an acid catalyst (e.g., a few drops of HCl) may be required.
-
Reaction: Heat the mixture to reflux for 2-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, collect it by vacuum filtration. If not, reduce the solvent volume under reduced pressure and pour the residue into ice-water.
-
Purification: Collect the crude solid by filtration, wash with cold water, and dry. Further purify the product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
Protocol 2: Characterization by High-Resolution Mass Spectrometry (HRMS)
Rationale: To obtain an exact mass that can be used to determine the unique elemental composition of the purified compound.
Step-by-Step Methodology:
-
Sample Preparation: Prepare a dilute solution of the purified pyrazole-pyrrolidine derivative (~0.1 mg/mL) in a high-purity solvent suitable for ESI, such as methanol or acetonitrile. A small amount of formic acid (0.1%) can be added to promote protonation ([M+H]⁺).
-
Instrument Setup: Calibrate the mass spectrometer (e.g., a TOF or Orbitrap analyzer) using a known calibration standard to ensure high mass accuracy.
-
Sample Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).
-
Data Acquisition: Acquire the mass spectrum in positive or negative ion mode over a mass range appropriate for the expected molecular weight.
-
Data Analysis: Identify the monoisotopic peak for the molecular ion (e.g., [M+H]⁺). Use the instrument's software to calculate the elemental composition that corresponds to the measured exact mass, and compare this to the theoretical formula.
Protocol 3: Characterization by NMR Spectroscopy
Rationale: To elucidate the chemical structure and confirm the connectivity of atoms, thereby validating the molecular formula.
Step-by-Step Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
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¹H NMR Acquisition: Place the sample in the NMR spectrometer. Acquire the ¹H spectrum. Ensure proper shimming to obtain sharp, well-resolved peaks.
-
¹³C NMR Acquisition: Acquire the ¹³C spectrum. This typically requires a longer acquisition time than the ¹H spectrum due to the lower natural abundance of the ¹³C isotope.
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. Phase the spectrum and perform baseline correction.
-
Spectral Interpretation: Integrate the ¹H NMR signals to determine proton ratios. Analyze the chemical shifts, splitting patterns, and coupling constants to assign signals to specific protons in the molecule. Correlate the number of signals in the ¹³C spectrum with the number of unique carbon atoms in the proposed structure.
Conclusion
The determination of the molecular weight and formula of pyrazole-pyrrolidine derivatives is a systematic process that relies on the synergistic application of modern analytical techniques. A robust characterization workflow, centered on high-resolution mass spectrometry and multinuclear NMR spectroscopy, provides the unambiguous data required by researchers in drug discovery and development. By following the principles and protocols outlined in this guide, scientists can confidently establish the identity of these novel chemical entities, paving the way for the exploration of their therapeutic potential.
References
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Kumar, V., & Aggarwal, R. (2022). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. International Journal for Research in Applied Science & Engineering Technology, 10(6), 3452-3475. Available from: [Link][3]
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